molecular formula C17H20ClN3O3S B4580879 2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

Cat. No.: B4580879
M. Wt: 381.9 g/mol
InChI Key: XIVYOUINCZJEQO-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)acetamide is 381.0913904 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Evaluation : This compound and its derivatives have been synthesized and characterized for their antimicrobial properties. Compounds derived from it have shown significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Fuloria et al., 2009).

  • Chemical Synthesis and Biological Activities : The compound's synthesis and modification have been explored for biological activities, particularly in creating 5-deazaaminopterin analogues, which have shown varied effectiveness against certain cell lines in preliminary studies (Su et al., 1988).

Metabolism Studies

  • Comparative Metabolism in Liver Microsomes : Studies on related chloroacetamide herbicides have revealed insights into their metabolism in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological implications of similar compounds (Coleman et al., 2000).

Medicinal Chemistry and Drug Design

  • Antitumor Activity of Derivatives : Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives of related compounds has revealed significant antitumor activity, pointing towards potential applications in cancer therapy (Hafez & El-Gazzar, 2017).

  • Synthesis of Dual Inhibitors for Cancer Therapy : The design and synthesis of thieno[2,3-d]pyrimidines as dual inhibitors for key enzymes in cancer cell proliferation highlight the potential of such compounds in developing new cancer therapies (Gangjee et al., 2009).

Herbicide Research

  • Adsorption and Bioactivity in Soils : Studies on chloroacetanilide herbicides, structurally similar to the compound , have focused on their adsorption and bioactivity in soil, which is vital for understanding their environmental impact and efficacy as herbicides (Weber & Peter, 1982).

  • Soil Reception and Activity : Investigation into the reception and activity of chloroacetanilide herbicides in soil, particularly in the context of agricultural use and environmental impact, has been a significant area of study (Banks & Robinson, 1986).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-11-8-13(18)4-5-14(11)24-10-15(22)19-6-7-23-16-9-12(2)20-17(21-16)25-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYOUINCZJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCCNC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.